3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS No.: 370098-34-3
Cat. No.: VC1987693
Molecular Formula: C16H11FN2O2
Molecular Weight: 282.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 370098-34-3 |
|---|---|
| Molecular Formula | C16H11FN2O2 |
| Molecular Weight | 282.27 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) |
| Standard InChI Key | PZGOKVPNKLOQMP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is identified by the CAS number 370098-34-3 . This organic compound belongs to the pyrazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms.
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 370098-34-3 |
| Molecular Formula | C16H11FN2O2 |
| Molecular Weight | 282.27 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid |
| Standard InChIKey | PZGOKVPNKLOQMP-UHFFFAOYSA-N |
Structural Characteristics
The compound features a pyrazole core structure with specific substitutions:
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A phenyl group at position 1 (N1) of the pyrazole ring
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A 4-fluorophenyl group at position 3 of the pyrazole ring
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A carboxylic acid group at position 4 of the pyrazole ring
This arrangement contributes to its unique chemical properties and biological activities. The presence of the fluorine atom on the phenyl ring is particularly significant as it enhances the compound's lipophilicity and can influence its binding affinity to target proteins.
Synthesis and Preparation Methods
Alternative Synthesis Approaches
Research indicates that pyrazole derivatives with similar structures can be synthesized through various approaches. For instance, one method involves the reaction of para-substituted acetophenone with phenylhydrazine hydrochloride in the presence of sodium acetate . Though this specific reference details the synthesis of related compounds (1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives), the methodologies may be adapted for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Another approach described in the literature involves multi-step reactions starting with ethyl ester of 5-amino-1-phenyl-1H-pyrazol-4-carboxylic acid and various chloroanhydrides . These methods can potentially be modified for the targeted synthesis of the compound under discussion.
Applications
Pharmaceutical Development
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid shows significant promise in pharmaceutical research, particularly in the development of:
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Anti-inflammatory medications: The compound's structure enables interactions with biological targets involved in inflammatory responses .
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Analgesic agents: Its structural characteristics allow it to interact with biological targets involved in pain pathways, making it a candidate for novel pain relief medications .
Mechanism of Action and Biological Activity
Molecular Interactions
The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid likely involves interactions with specific molecular targets. The fluorine atom in the structure enhances the binding affinity of the compound to target proteins, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
The compound's ability to interact with biological targets is influenced by:
Comparison with Similar Compounds
Structural Analogs
Several related compounds share structural similarities with 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:
Functional Comparisons
The functional properties of these compounds can differ significantly based on their structural variations:
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The position of the carboxylic acid group (4 vs. 5) affects the compound's acidity and hydrogen bonding capabilities
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The substitution at the N1 position (phenyl vs. methyl vs. hydrogen) influences the compound's lipophilicity and receptor binding
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The presence of the fluorine atom enhances metabolic stability and binding affinity compared to non-fluorinated analogs
Current Research and Future Perspectives
Recent Developments
Recent research has focused on exploring the various applications of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and related compounds in pharmaceutical development and biochemical research. The compound's potential as a building block for more complex molecules with enhanced biological activities continues to be investigated .
Future Research Directions
Future research may focus on:
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Optimization of synthesis methods to improve yield and purity
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Development of novel derivatives with enhanced biological activities
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Exploration of additional applications in material science and diagnostic tools
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More detailed investigations into the compound's mechanism of action at the molecular level
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